molecular formula C109H159N25O32S5 B612365 Endothelin 1 CAS No. 117399-94-7

Endothelin 1

Katalognummer: B612365
CAS-Nummer: 117399-94-7
Molekulargewicht: 2491.9 g/mol
InChI-Schlüssel: ZUBDGKVDJUIMQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Endothelin 1 (ET-1) is a potent vasoconstrictor peptide produced primarily by vascular endothelial cells . It is one of three isoforms of human endothelin . ET-1 is also known as preproendothelin-1 (PPET1) . It is involved in various physiological processes such as regulation of vascular tone, humoral homeostasis, neural crest cell development, and neurotransmission .


Synthesis Analysis

The synthesis of ET-1 is mainly regulated at the gene transcription level . It involves processing of a precursor by a furin-type proprotein convertase to an inactive intermediate, big ET-1 . The latter peptide can then be cleaved directly by an endothelin-converting enzyme (ECE) into ET-1 or reach the active metabolite through a two-step process involving chymase hydrolyzing big ET-1 to ET-1 (1-31), itself needing conversion to ET-1 by neprilysin (NEP) to exert physiological activity .


Molecular Structure Analysis

The three-dimensional structure of the vasoactive polypeptide endothelin, the most potent vasoconstrictor yet identified, has been determined by X-ray crystallography to 2.18 A resolution . This intermediate-sized structure was solved by molecular replacement techniques using a fragment of an NMR-derived model for initial phasing of the data .


Chemical Reactions Analysis

Endothelin-1 (ET-1) is a potent vasoconstrictor but its renal actions, especially in the collecting ducts (CDs), are of special importance in long-term BP regulation and salt sensitivity . The CDs produce ET-1 which binds in an autocrine manner to endothelin A/B (ETA/B) receptors, causing inhibition of NaCl reabsorption .


Physical And Chemical Properties Analysis

Endothelin-1 (ET-1) is a 21-amino acid peptide from vascular endothelial cells of different mammalian species . It is one of the most potent vasoconstrictors . ET-1 exerts a wide variety of effects on both vascular and non-vascular (e.g. heart, lung, brain) tissues .

Wissenschaftliche Forschungsanwendungen

Rolle bei der Krebsentwicklung

ET-1 spielt eine bedeutende Rolle bei der Krebsentwicklung. Es wurde festgestellt, dass es Kennzeichen der Krebsentwicklung wie Zellproliferation, Invasion und Metastasierung sowie Angiogenese verstärkt {svg_1}. ET-1 wurde auch in die Induktion der Epithel-Mesenchymalen Transition (EMT) und die Förderung der Resistenz gegen Antikrebsmittel verwickelt {svg_2}.

Therapeutische Möglichkeiten bei Krebs

Es wurden viele präklinische Versuche unternommen, um die ET-1-Expression in Krebs zu zielen, beispielsweise durch die Verwendung von ET-1-Rezeptorantagonisten, von denen viele zur Behandlung der pulmonalen Hypertonie zugelassen sind {svg_3}. Es wurde gezeigt, dass die gezielte Behandlung von ET-1 das Ansprechen auf verschiedene andere Krebstherapeutika verbessert, was die potenziellen Vorteile hervorhebt, die die gezielte Behandlung dieses Peptids bieten kann {svg_4}.

Rolle bei Herz-Kreislauf-Erkrankungen

ET-1 ist wichtig für die Vasokonstriktion und die Kontrolle des Gefäßtonus {svg_5}. Es hat eine große Bandbreite an Funktionen, sowohl physiologisch als auch pathologisch, bei Herz-Kreislauf-Erkrankungen {svg_6}.

Rolle bei COVID-19

Aktuelle Forschung hat auch die Rolle von ET-1 bei COVID-19 hervorgehoben {svg_7}. Das Verständnis der Rolle von ET-1 ist entscheidend sowohl für die Grundlagenforschung als auch für die Entwicklung therapeutischer Interventionen bei verschiedenen Krankheiten, die mit der Gefäßfunktion und Entzündung zusammenhängen {svg_8}.

Rolle bei chronischen Schmerzen

ET-1 wurde in chronische Schmerzen verwickelt {svg_9}. Die Entschlüsselung des ET-1-Signalwegs und die Identifizierung therapeutischer Zielstrukturen haben das Potenzial, viele Krankheiten zu behandeln, sei es durch Krankheitsprävention, Verlangsamung des Krankheitsverlaufs oder Umkehrung der Pathologie {svg_10}.

Rolle bei Zellproliferation und Metastasierung

ET-1 vermittelt Prozesse wie Zellproliferation, um das Tumorwachstum, das metastatische Verhalten, die Angiogenese und die Chemotherapieresistenz zu fördern {svg_11}. Es wurde gezeigt, dass β-arr1 eine Kreuzkommunikation zwischen mehreren Signalwegen nachgeschaltet der ET-1-Achse ermöglicht und als Konvergenzpunkt für tumorigenische Signalwege fungiert {svg_12}.

Wirkmechanismus

Target of Action

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide primarily produced by vascular endothelial cells . It acts through two types of receptors: ETA and ETB . These receptors are distributed across diverse cells and organs, indicating a multiple-organ ET system .

Mode of Action

ET-1 functions through activation of two G protein-coupled receptors, endothelin A and endothelin B receptor (ETA and ETB, respectively) . The ETA receptor is selective for ET-1, whereas the ETB receptor has the same affinity for all three ET peptides . ET-1 can also act on ETB receptors on endothelial cells to stimulate the release of vasodilators such as nitric oxide (NO) and prostaglandin I2 (PGI2) via endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX), respectively .

Biochemical Pathways

ET-1 is involved in the regulation of a myriad of processes highly relevant for physical and mental well-being; female and male health; in the modulation of senses, pain, stress reactions and drug sensitivity as well as healing processes . Shifted ET-1 homeostasis may influence and predict the development and progression of suboptimal health conditions, metabolic impairments with cascading complications, ageing and related pathologies, cardiovascular diseases, neurodegenerative pathologies, aggressive malignancies .

Pharmacokinetics

It is known that et-1 is a potent vasoconstrictor, especially in the renal vasculature, and is anti-natriuretic and anti-diuretic . Its production is stimulated in a variety of different cell types under the influence of risk factors for cardiovascular disease and during the development of cardiovascular disease .

Result of Action

ET-1 has clear roles in cell proliferation, podocyte dysfunction, inflammation and fibrosis . It has been implicated in the development and progression of several cardiovascular diseases, such as atherosclerosis and hypertension . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumour .

Action Environment

The action of ET-1 can be influenced by various environmental factors. For instance, chronic as well as episodic psychosocial factors provoke social, environmental and emotional stress reactions; elevated plasma endothelin-1 (ET-1) influences individual differences in autonomic and hemodynamic responses to stress . Furthermore, the role of endothelin-1 in affecting lipid metabolism and insulin resistance in obesity mechanisms was under clinical research .

Safety and Hazards

Endothelin-1 (ET-1) is involved in the pathogenesis of a number of diseases, including wound healing . In cirrhosis, the wounding response of the liver, circulating ET-1 levels are elevated . Some authors indicate a clear correlation between endothelin plasma level and morbidity/mortality rate in septic patients . These pathological effects of ET-1 may be abrogated at least partly by endothelin receptor blockade .

Zukünftige Richtungen

Translational research over the last 5 years has reignited interest in the ET system as a therapeutic target across the spectrum of cardiovascular diseases including resistant hypertension, microvascular angina and post-coronavirus disease 2019 conditions . Notable developments include approval of a new ETA receptor antagonist and, intriguingly, combining the actions of ETA and an angiotensin II type 1 receptor antagonist within the same novel small molecule . These new therapeutic strategies have the potential to dramatically widen the scope of indications targeting the ET-1 pathway .

Biochemische Analyse

Biochemical Properties

ET-1 interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to two G-protein-coupled receptors (GPCRs), the endothelin ETA receptor (ETAR) and the endothelin ETB receptor (ETBR) . ET-1 has been found to potentiate hallmarks of cancer progression such as cell proliferation, invasion and metastasis, as well as angiogenesis .

Cellular Effects

ET-1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . ET-1 promotes the epithelial–mesenchymal transition (EMT) to induce the metastatic phenotype, as well as promoting angiogenesis through ET-1-induced vascular endothelial growth factor (VEGF) production from the tumor .

Molecular Mechanism

The molecular mechanism of action of ET-1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In a recently identified mechanism, ETAR engagement by ET1 results in the nuclear translocation of β‐arrestin 1, where it directly binds to β‐catenin to enhance its nuclear accumulation and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, ET-1 injection in mice resulted in a transient vascular constriction and reduction in retinal functions, as well as a gradual loss of retinal nerve fiber layer and retinal ganglion cell in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of ET-1 vary with different dosages in animal models. For instance, in a study involving mice, it was found that lower doses of ET-1 resulted in transient vascular constriction and reduction in retinal functions, while higher doses led to a gradual loss of retinal nerve fiber layer and retinal ganglion cell .

Metabolic Pathways

ET-1 is involved in various metabolic pathways. It plays a physiological role as a potent vasoconstrictor and is implicated in an array of diseases . It is also involved in the regulation of a myriad of processes highly relevant for physical and mental well-being .

Transport and Distribution

ET-1 is produced primarily by vascular endothelial cells . It is transported and distributed within cells and tissues through its interaction with its two receptors, ETAR and ETBR .

Subcellular Localization

The subcellular localization of ET-1 is primarily at the cell surface . Some isoforms of the endothelin-converting enzyme (ECE-1), which is involved in the synthesis of ET-1, have been found to be intracellular .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis of Endothelin 1 can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is the most common method used for synthesizing Endothelin 1 due to its high purity and yield.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Asp(OtBu)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Val-OH", "Fmoc-Leu-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ala-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Tyr(tBu)-OH", "HCTU", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triisopropylsilane (TIS)", "Trifluoroacetic acid (TFA)", "Ethanedithiol (EDT)", "Piperidine" ], "Reaction": [ "Activation of Fmoc-amino acids with HCTU and DIPEA in DMF", "Coupling of activated Fmoc-amino acids to the growing peptide chain", "Removal of Fmoc protecting group with piperidine in DMF", "Cyclization of peptide chain by oxidation with TIS and EDT in DCM", "Removal of side-chain protecting groups with TFA", "Purification of Endothelin 1 by HPLC" ] }

CAS-Nummer

117399-94-7

Molekularformel

C109H159N25O32S5

Molekulargewicht

2491.9 g/mol

IUPAC-Name

3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H159N25O32S5/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166)

InChI-Schlüssel

ZUBDGKVDJUIMQQ-UHFFFAOYSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N

Endothelin-1 is one of the most potent vasoconstrictors.

Siedepunkt

2467.3±65.0 °C at 760 mmHg

melting_point

N/A

Sequenz

H-Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp-OH(Disulfide bonds between Cys1 and Cys15/Cys3 and Cys11)

Quelle

Synthetic

Synonyme

ET-1;  Endothelin-1;  Endothelin1;  Endothelin 1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.